

Application of ARV-766 in Androgen-Dependent Disease Models

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Compound of Interest

Compound Name: TRC-766

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Introduction

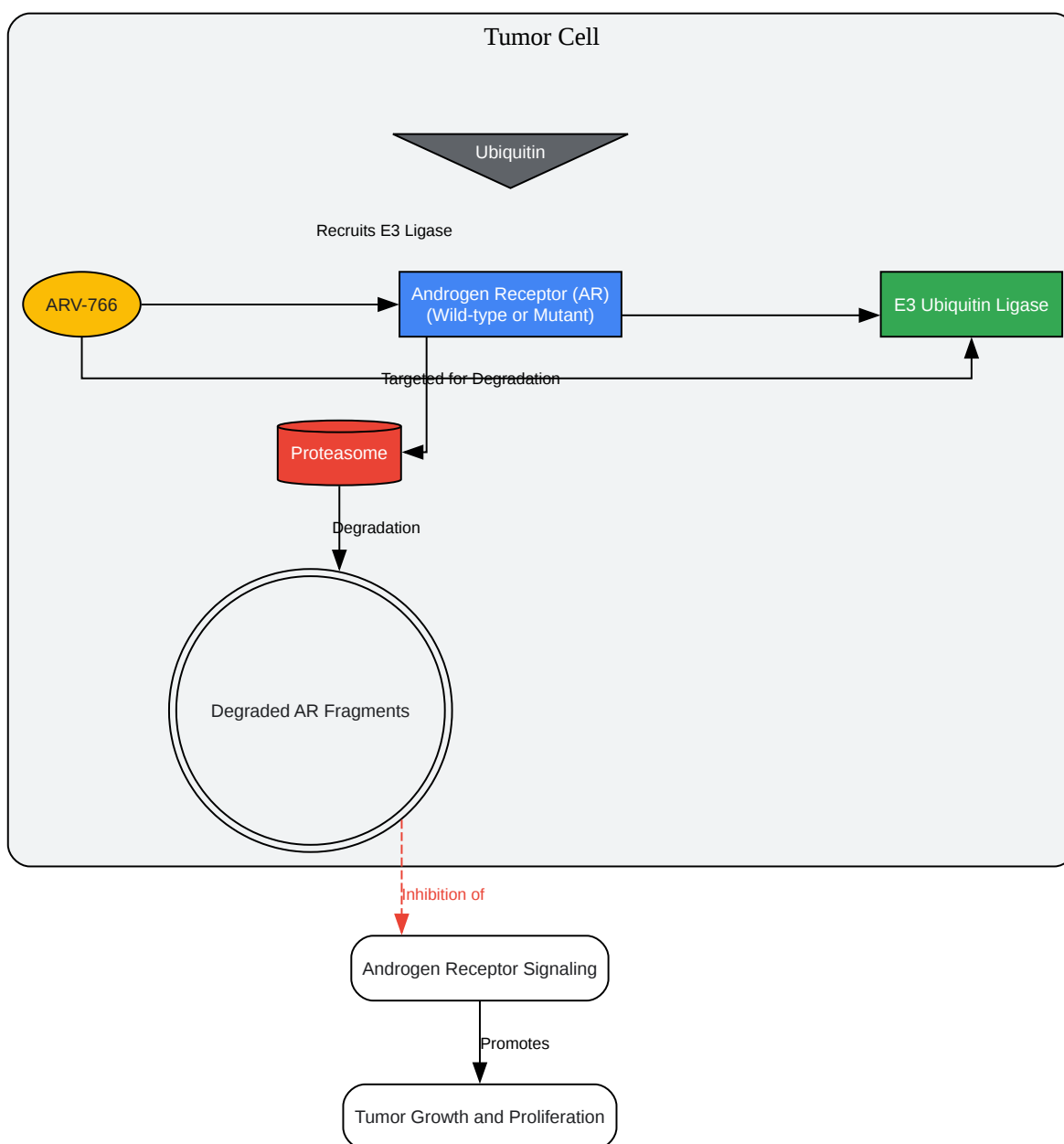
ARV-766 is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1] As a heterobifunctional molecule, ARV-766 induces the formation of a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[2] This mechanism effectively eliminates the AR protein, a key driver of disease progression in many androgen-dependent diseases, most notably prostate cancer.[3] ARV-766 has demonstrated potent activity against both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutations, such as L702H, H875Y, and T878A, which are associated with resistance to current anti-androgen therapies.[4][5]

These application notes provide a comprehensive overview of the use of ARV-766 in preclinical and clinical models of androgen-dependent diseases, with a focus on metastatic castration-resistant prostate cancer (mCRPC). Detailed protocols for key experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of ARV-766.

Mechanism of Action

ARV-766 operates through the ubiquitin-proteasome system to induce the degradation of the androgen receptor. The molecule consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This tripartite interaction results in the tagging of the AR

with ubiquitin molecules, marking it for degradation by the proteasome.^[2] This degradation of the AR disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival in androgen-dependent cancers.^[6]



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Caption: Mechanism of action of ARV-766.

Preclinical Applications and Efficacy

Preclinical studies have demonstrated the potent and selective AR-degrading activity of ARV-766 in various prostate cancer models.

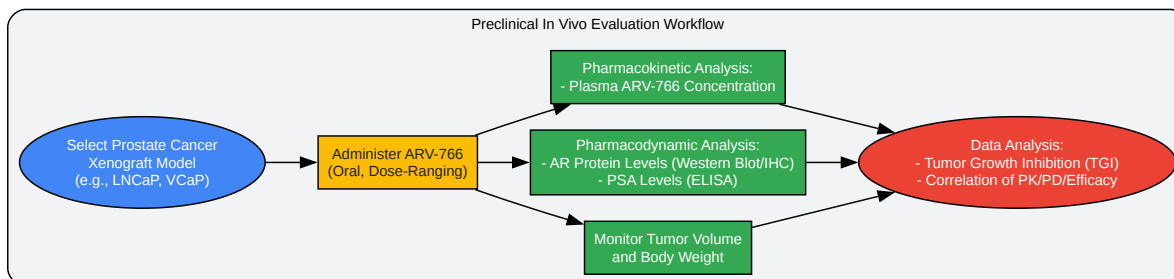
In Vitro Efficacy

In vitro, ARV-766 has been shown to effectively degrade AR in prostate cancer cell lines, including those with resistance-conferring mutations.[3]

Cell Line	AR Status	ARV-766 DC50 (nM)	Maximum Degradation (Dmax)	Reference
VCaP	Wild-type	<1	>90%	[3]
LNCaP	T878A mutant	Not specified	Not specified	[3]
Models with L702H	L702H mutant	Potent activity maintained	Not specified	[3]

In Vivo Efficacy

In vivo studies using xenograft models of human prostate cancer have shown that oral administration of ARV-766 leads to significant, dose-dependent tumor growth inhibition.[3] These studies have been conducted in both castrated and non-castrated models, as well as in models resistant to standard-of-care agents like enzalutamide.[3]



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Caption: Preclinical in vivo evaluation workflow.

Clinical Applications and Efficacy

ARV-766 is currently being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with mCRPC who have progressed on prior novel hormonal agent therapy.[2][4] Initial results have demonstrated promising clinical activity and a manageable safety profile.[4][7]

Clinical Trial (NCT05067140) Overview

- Phase: 1/2[4]
- Population: Men with metastatic castration-resistant prostate cancer (mCRPC) with disease progression on prior novel hormonal agent therapy.[4]
- Intervention: ARV-766 administered orally, once daily.[4]
- Endpoints: Safety, tolerability, pharmacokinetics, and anti-tumor activity (e.g., PSA decline, objective response rate).[4]

Clinical Efficacy in Patients with AR LBD Mutations

ARV-766 has shown notable efficacy in patients with tumors harboring AR ligand-binding domain mutations.[8][9]

Patient Subgroup (AR LBD Mutations)	PSA50 Response Rate ($\geq 50\%$ PSA decline)	Number of Evaluable Patients	Reference
Any AR LBD mutation	43%	47	[8]
Any AR LBD mutation	50.0%	28	[4]
AR L702H mutation	50%	Not specified	[10]

Safety and Tolerability

In the Phase 1/2 study, ARV-766 has been well-tolerated.[8] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2, with no Grade ≥ 4 TRAEs reported.[10]

Adverse Event Metric	Percentage of Patients	Reference
Treatment-emergent adverse events (TEAEs) leading to dose reduction	7%	[8]
TEAEs leading to discontinuation	8%	[8]

Experimental Protocols

Protocol 1: In Vitro AR Degradation Assay

Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of ARV-766 in prostate cancer cell lines.

Materials:

- Prostate cancer cell lines (e.g., VCaP, LNCaP)
- Cell culture medium and supplements
- ARV-766 (stock solution in DMSO)

- DMSO (vehicle control)
- 96-well cell culture plates
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Primary antibodies: anti-AR, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system for western blotting

Procedure:

- Seed prostate cancer cells in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of ARV-766 in cell culture medium. Include a vehicle control (DMSO).
- Treat the cells with the different concentrations of ARV-766 for a specified time (e.g., 18-24 hours).
- After treatment, wash the cells with PBS and lyse them directly in the wells with lysis buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Perform western blotting to detect AR and β -actin levels.
- Quantify the band intensities using densitometry software.

- Normalize the AR band intensity to the corresponding β -actin band intensity.
- Plot the normalized AR levels against the log concentration of ARV-766 and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax.

Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of ARV-766 in a prostate cancer xenograft model.

Materials:

- Immunocompromised mice (e.g., male nude or NSG mice)
- Prostate cancer cells (e.g., VCaP) mixed with Matrigel
- ARV-766 formulated for oral gavage
- Vehicle control for oral gavage
- Calipers for tumor measurement
- Scale for body weight measurement
- Anesthesia
- Surgical tools for tumor implantation

Procedure:

- Subcutaneously implant prostate cancer cells into the flanks of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer ARV-766 or vehicle control orally, once daily.

- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors.
- Tumor tissue can be used for pharmacodynamic analysis (e.g., western blotting or immunohistochemistry for AR levels).
- Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

ARV-766 is a promising therapeutic agent for androgen-dependent diseases, particularly for patients with mCRPC who have developed resistance to current therapies. Its unique mechanism of action, which involves the targeted degradation of the androgen receptor, offers a novel approach to overcoming resistance mediated by AR mutations. The preclinical and clinical data to date support the continued development of ARV-766 as a monotherapy and in combination with other agents. The protocols provided herein offer a framework for researchers to further investigate the potential of ARV-766 in various androgen-dependent disease models.

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